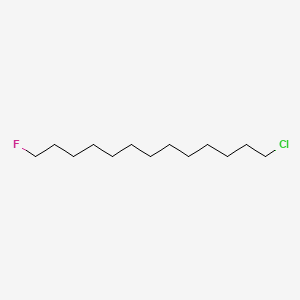
1-Chloro-13-fluorotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-13-fluorotridecane is a long-chain, unsymmetrical molecule with the molecular formula C13H26ClF. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a tridecane backbone. It is primarily used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
1-Chloro-13-fluorotridecane can be synthesized through several methods. One common synthetic route involves the coupling of 1,2-dichloroethane and tridecane. Another method includes the reaction of esterification with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-13-fluorotridecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Wissenschaftliche Forschungsanwendungen
1-Chloro-13-fluorotridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloro-13-fluorotridecane exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-13-fluorotridecane can be compared with other similar compounds, such as:
- 1-Chloro-13-bromotridecane
- 1-Fluoro-13-chlorotridecane
- 1-Chloro-13-iodotridecane
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different halogen atoms can significantly influence the compound’s behavior in various reactions and applications .
Eigenschaften
CAS-Nummer |
334-75-8 |
|---|---|
Molekularformel |
C13H26ClF |
Molekulargewicht |
236.80 g/mol |
IUPAC-Name |
1-chloro-13-fluorotridecane |
InChI |
InChI=1S/C13H26ClF/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 |
InChI-Schlüssel |
UIOQBFNDVYPNLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCF)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


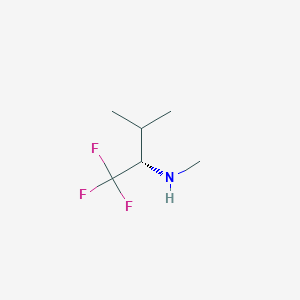
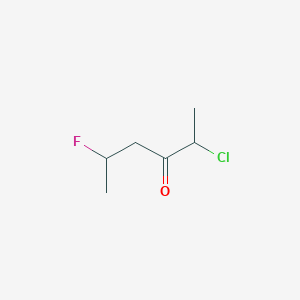

![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
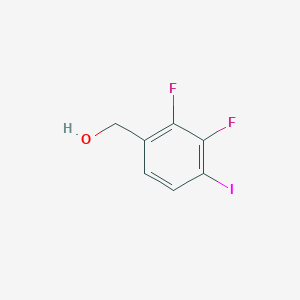
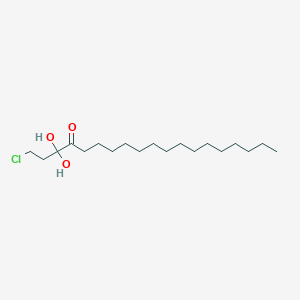
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)

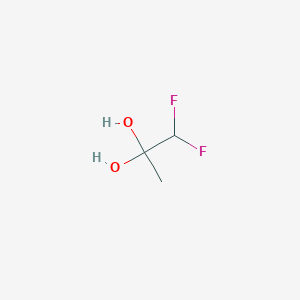


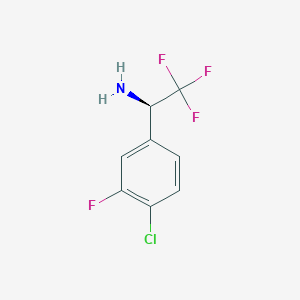

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
